6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde 6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 109856-96-4
VCID: VC20741026
InChI: InChI=1S/C11H11ClO4/c1-14-10-8(5-13)7(2-3-12)4-9-11(10)16-6-15-9/h4-5H,2-3,6H2,1H3
SMILES: COC1=C(C(=CC2=C1OCO2)CCCl)C=O
Molecular Formula: C11H11ClO4
Molecular Weight: 242.65 g/mol

6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde

CAS No.: 109856-96-4

Cat. No.: VC20741026

Molecular Formula: C11H11ClO4

Molecular Weight: 242.65 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde - 109856-96-4

CAS No. 109856-96-4
Molecular Formula C11H11ClO4
Molecular Weight 242.65 g/mol
IUPAC Name 6-(2-chloroethyl)-4-methoxy-1,3-benzodioxole-5-carbaldehyde
Standard InChI InChI=1S/C11H11ClO4/c1-14-10-8(5-13)7(2-3-12)4-9-11(10)16-6-15-9/h4-5H,2-3,6H2,1H3
Standard InChI Key XFMYFCKAWOMSDA-UHFFFAOYSA-N
SMILES COC1=C(C(=CC2=C1OCO2)CCCl)C=O
Canonical SMILES COC1=C(C(=CC2=C1OCO2)CCCl)C=O

6-(2-Chloro-ethyl)-4-methoxy-benzo dioxole-5-carbaldehyde is a chemical compound that belongs to the class of benzodioxole derivatives. It features a chloroethyl group and a methoxy group attached to a benzodioxole structure, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest in various fields, including medicinal chemistry, due to its structural characteristics and possible applications.

Synthesis of 6-(2-Chloro-ethyl)-4-methoxy-benzo13dioxole-5-carbaldehyde

The synthesis of this compound typically involves several chemical reactions including formylation and chlorination processes.

3.1 General Synthetic Route

The general synthetic route may include:

  • Formation of Benzodioxole Core: Starting with appropriate precursors like catechol derivatives.

  • Chlorination Reaction: Introducing the chloroethyl group through electrophilic substitution.

  • Formylation Reaction: Using reagents such as ethyl formate or other aldehyde sources to introduce the formyl group at the desired position.

Biological Activities and Applications

Research into the biological activities of 6-(2-Chloro-ethyl)-4-methoxy-benzo dioxole-5-carbaldehyde has indicated potential therapeutic applications.

4.1 Antitumor Properties

Studies have shown that related compounds exhibit antitumor properties, suggesting that this compound may also possess similar biological activities against various cancer cell lines.

Research Findings

Recent studies have focused on the synthesis and evaluation of benzodioxole derivatives for their pharmacological properties.

StudyFindings
PubChemIdentified chemical structure and basic properties
MDPIDiscussed synthesis methods for similar compounds with potential antitumor activity
Shigematsu BioReviewed bioactive compounds including those with benzodioxole structures

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